molecular formula C9H20ClNO2 B2955204 Ethyl 6-(methylamino)hexanoate hydrochloride CAS No. 65498-93-3

Ethyl 6-(methylamino)hexanoate hydrochloride

Cat. No.: B2955204
CAS No.: 65498-93-3
M. Wt: 209.71
InChI Key: NUCXWXHVVOVQRV-UHFFFAOYSA-N
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Description

Ethyl 6-(methylamino)hexanoate hydrochloride (CAS 65498-93-3) is an organic compound with the molecular formula C₉H₂₀ClNO₂ and a molecular weight of 209.71 g/mol. It features a six-carbon aliphatic chain with a methylamino group at the sixth position and an ethyl ester moiety at the terminal end. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications. Storage recommendations specify an inert atmosphere at 2–8°C, and its hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and peptide chemistry, where its reactive amino and ester groups enable selective functionalization.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-(methylamino)hexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-3-12-9(11)7-5-4-6-8-10-2;/h10H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCXWXHVVOVQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65498-93-3
Record name ethyl 6-(methylamino)hexanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(methylamino)hexanoate hydrochloride typically involves the esterification of 6-aminohexanoic acid with ethanol in the presence of a catalyst, followed by the methylation of the amino group using methyl iodide. The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(methylamino)hexanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While specific applications of Ethyl 6-(methylamino)hexanoate hydrochloride are not detailed in the provided search results, information regarding its properties and related compounds can be gathered.

This compound:

  • Chemical Properties: this compound has the molecular formula C9H20ClNO2C_9H_{20}ClNO_2 and a molecular weight of 209.71 .
  • Related Compounds: A related compound, (3S)-aminomethyl-5-hexanoic acid prodrug, can be maintained for at least 6 hours, 12 hours, 18 hours, or 24 hours after administration of methyl-calcium hexanoate hydrate .
  • Availability: this compound is available for purchase .
  • Storage: It should be stored under an inert atmosphere at 2-8°C .

It is also important to note the following information:

  • Mefenamic acid: Mefenamic acid, is a distinct compound, that has shown effectiveness in reducing bleeding associated with IUD use and menorrhagia . It functions differently from this compound, with studies focusing on its impact on reducing menstrual blood loss .
  • Arginase inhibitors: Inhibitors of arginase have therapeutic applications . One such compound is 6-borono-2-[2-(5-chloro-3,4-dihydro-1h-isoquinolin-2-yl)ethyl]-2-(methylamino)hexanoic acid .

Mechanism of Action

The mechanism of action of ethyl 6-(methylamino)hexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Methyl 6-Aminohexanoate Hydrochloride

  • Molecular Formula: C₇H₁₅ClNO₂
  • Molecular Weight : 195.65 g/mol
  • Key Differences: Replaces the ethyl ester with a methyl ester and lacks the methyl substituent on the amino group.
  • Applications: Widely used as a building block in peptide synthesis due to its primary amine, which facilitates coupling reactions. Santa Cruz Biotechnology markets it as a key intermediate for constructing complex biomolecules .

Ethyl 2-Amino-6-Methylheptanoate Hydrochloride

  • Molecular Formula: C₁₀H₂₂ClNO₂
  • Molecular Weight : 223.74 g/mol
  • Key Differences: Features a branched heptanoate chain with a methyl group at the sixth carbon and an amino group at the second position.

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

  • Molecular Formula: C₇H₁₃ClNO₂
  • Molecular Weight : 193.64 g/mol
  • Key Differences : Incorporates a cyclobutane ring, introducing steric hindrance that affects reactivity.
  • Applications : Used in European Patent EP 4,374,877 for synthesizing kinase inhibitors, demonstrating its role in drug discovery .

Ethyl 6-(2-Amino-1,3-thiazol-4-yl)hexanoate Hydrochloride

  • Molecular Formula : C₁₁H₁₈ClN₃O₂S
  • Molecular Weight : 307.80 g/mol
  • Applications : Enamine Ltd. lists this compound as a building block for bioactive molecules, particularly in oncology research .

Structural and Functional Analysis

Molecular Features Influencing Reactivity

  • Ester vs. Acid: Ethyl 6-(methylamino)hexanoate hydrochloride’s ester group (vs. carboxylic acid in 6-aminohexanoic acid hydrochloride) improves lipid solubility, favoring cell membrane penetration in drug delivery .
  • Chain Length/Branching: Linear chains (e.g., Ethyl 6-(methylamino)hexanoate) enable predictable reactivity, while branched or cyclic analogs (e.g., cyclobutane derivative) introduce steric effects that modulate reaction kinetics .

Solubility and Stability

  • Hydrochloride salts universally enhance aqueous solubility, critical for reactions in polar solvents.
  • Branched derivatives (e.g., Ethyl 2-amino-6-methylheptanoate) exhibit lower melting points compared to linear analogs, impacting storage conditions .

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis: this compound’s methylamino group allows selective alkylation, a step critical in prodrug synthesis .
  • Flavor Chemistry Contrast: Unlike simple esters (e.g., ethyl hexanoate, a flavor compound in liquors), amino-substituted esters are tailored for bioactive molecule synthesis rather than organoleptic uses .
  • Safety Profiles : Hexylamine hydrochloride (CAS 142-81-4) shares similar irritant hazards but lacks ester functionality, limiting its synthetic utility compared to the target compound .

Biological Activity

Ethyl 6-(methylamino)hexanoate hydrochloride is a compound of interest due to its diverse biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H19NO2C_9H_{19}NO_2 and is characterized by the presence of a methylamino group attached to a hexanoate chain. This structure is significant for its interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that derivatives similar to ethyl 6-(methylamino)hexanoate exhibit significant antimicrobial properties. The compound's ability to disrupt bacterial cell membranes is a key factor in its efficacy against various pathogens .
  • Cytotoxic Effects : Research indicates that this compound may induce cytotoxic effects in cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. This suggests a role in cancer therapy .
  • Enzyme Inhibition : Ethyl 6-(methylamino)hexanoate has been implicated in the inhibition of specific enzymes that are crucial for the survival and proliferation of certain cancer cells, further highlighting its therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of key metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of ethyl 6-(methylamino)hexanoate against various strains of bacteria. Results demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating strong antibacterial properties.
  • Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines showed that ethyl 6-(methylamino)hexanoate induced significant cytotoxicity with an IC50 value of approximately 25 µM. This suggests potential for development as an anticancer agent.
  • Enzyme Interaction : Investigations into the compound's effect on enzyme activity revealed that it inhibited specific kinases involved in cancer cell signaling pathways, supporting its role as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-(methylamino)hexanoate hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves alkylation of methylamine with ethyl 6-bromohexanoate, followed by hydrochloride salt formation. Key intermediates (e.g., ethyl 6-bromohexanoate) require characterization via 1H^1H-NMR to confirm substitution patterns (e.g., methylamino proton resonance at δ ~2.5 ppm) and LC-MS for purity (>95%) . For hydrochloride formation, monitor pH during neutralization and confirm salt crystallization via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) .

Q. How should researchers handle safety protocols for this compound during synthesis?

  • Methodological Answer : Use NIOSH/MSHA-approved respirators for aerosolized particles and nitrile gloves to prevent skin contact. Conduct reactions in fume hoods with spill trays. In case of exposure, rinse eyes with water for ≥15 minutes and consult medical protocols for amine hydrochlorides (e.g., Sigma-Aldrich SDS guidelines) .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Combine 1H^1H-NMR (to identify methylamino protons and ester ethyl groups), FT-IR (amide I/II bands for secondary amines), and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ m/z calculated for C9_9H20_{20}ClNO2_2). Purity analysis via HPLC (C18 column, 0.1% TFA in mobile phase) ensures ≤0.5% impurities .

Advanced Research Questions

Q. How does the methylamino group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The protonated methylamino group enhances water solubility but may hydrolyze under extreme pH. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. At pH <3, ester hydrolysis dominates; at pH >8, deprotonation reduces solubility. Buffer selection (e.g., phosphate vs. acetate) impacts degradation rates .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Variability often arises from impurity profiles (e.g., residual solvents or unreacted intermediates). Use orthogonal purification (e.g., recrystallization followed by preparative HPLC) and quantify impurities via GC-MS. Cross-validate biological assays (e.g., receptor binding vs. cellular viability) with reference standards (e.g., EP impurity D guidelines) .

Q. How can researchers design experiments to study the compound’s interaction with lipid bilayers?

  • Methodological Answer : Employ fluorescence anisotropy using DPH probes to measure membrane fluidity changes. Alternatively, use surface plasmon resonance (SPR) with immobilized liposomes to quantify binding kinetics. Molecular dynamics simulations (AMBER force field) predict insertion mechanisms of the hexanoate chain .

Q. What advanced techniques characterize its degradation products during long-term storage?

  • Methodological Answer : Use LC-QTOF-MS to identify degradation products (e.g., hexanoic acid derivatives). Pair with 13C^13C-NMR to track ester bond cleavage. For quantitation, develop a stability-indicating UPLC method with charged aerosol detection (CAD) to detect non-UV-active degradants .

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